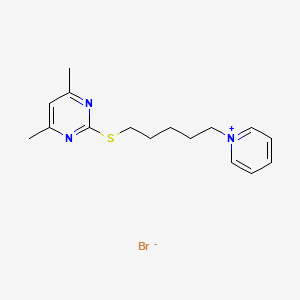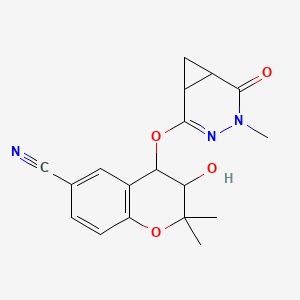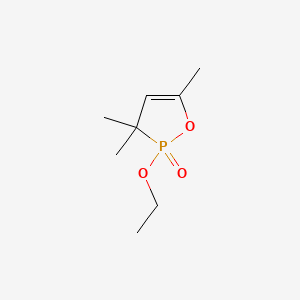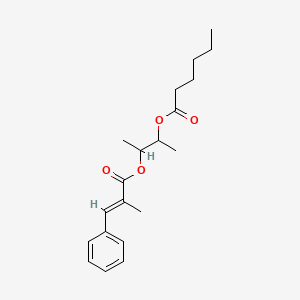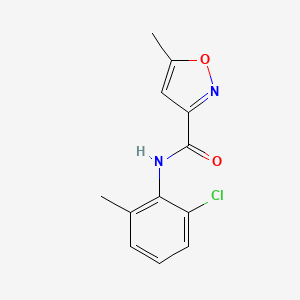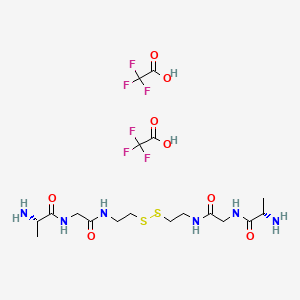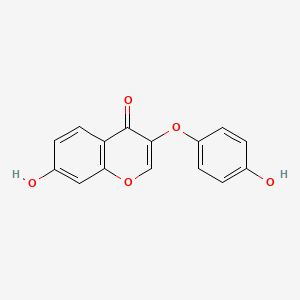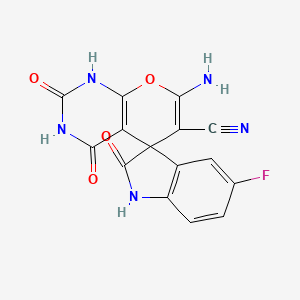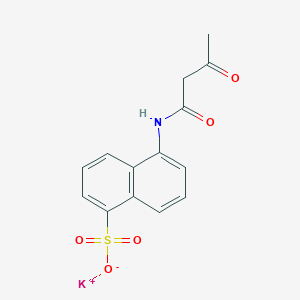
potassium;5-(3-oxobutanoylamino)naphthalene-1-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium;5-(3-oxobutanoylamino)naphthalene-1-sulfonate is a chemical compound that belongs to the class of naphthalenesulfonates These compounds are derivatives of sulfonic acid containing a naphthalene functional unit
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of potassium;5-(3-oxobutanoylamino)naphthalene-1-sulfonate typically involves the reaction of naphthalene-1-sulfonic acid with 3-oxobutanoyl chloride in the presence of a base such as potassium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
Naphthalene-1-sulfonic acid+3-oxobutanoyl chloride+KOH→this compound
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional steps such as purification and crystallization to obtain the final product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
Potassium;5-(3-oxobutanoylamino)naphthalene-1-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonates.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
Potassium;5-(3-oxobutanoylamino)naphthalene-1-sulfonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Employed in the study of enzyme interactions and protein binding due to its ability to interact with biological molecules.
Medicine: Investigated for potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of potassium;5-(3-oxobutanoylamino)naphthalene-1-sulfonate involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. The pathways involved may include inhibition of enzyme activity or modulation of protein-protein interactions.
Comparación Con Compuestos Similares
Similar Compounds
Naphthalene-2-sulfonate: Another naphthalenesulfonate with similar chemical properties but different applications.
Naphthalene-1,5-disulfonate: Contains two sulfonate groups, leading to different reactivity and uses.
Uniqueness
Potassium;5-(3-oxobutanoylamino)naphthalene-1-sulfonate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological interactions. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes.
Propiedades
Número CAS |
147152-82-7 |
|---|---|
Fórmula molecular |
C14H12KNO5S |
Peso molecular |
345.41 g/mol |
Nombre IUPAC |
potassium;5-(3-oxobutanoylamino)naphthalene-1-sulfonate |
InChI |
InChI=1S/C14H13NO5S.K/c1-9(16)8-14(17)15-12-6-2-5-11-10(12)4-3-7-13(11)21(18,19)20;/h2-7H,8H2,1H3,(H,15,17)(H,18,19,20);/q;+1/p-1 |
Clave InChI |
QGZCUUQPZKGEPF-UHFFFAOYSA-M |
SMILES canónico |
CC(=O)CC(=O)NC1=CC=CC2=C1C=CC=C2S(=O)(=O)[O-].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


